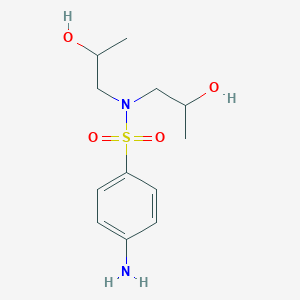
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C12H20N2O4S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzenesulfonamide attacks the electrophilic carbon of the 2-chloropropanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- 4-Amino-n,n-bis(2-cyanoethyl)benzenesulfonamide
- 3-Amino-n,n-bis(2-ethylhexyl)benzenesulfonamide
Uniqueness
4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5450-32-8 |
|---|---|
Formule moléculaire |
C12H20N2O4S |
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H20N2O4S/c1-9(15)7-14(8-10(2)16)19(17,18)12-5-3-11(13)4-6-12/h3-6,9-10,15-16H,7-8,13H2,1-2H3 |
Clé InChI |
FCGKZYCWYCLLQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




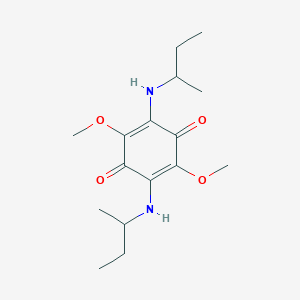
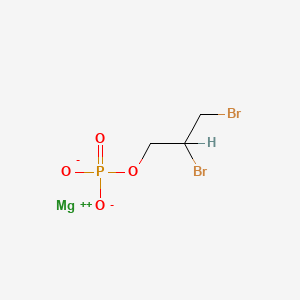

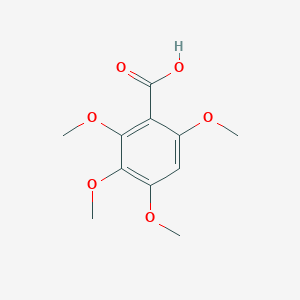



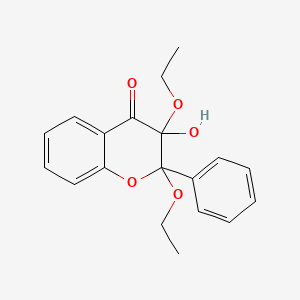
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)

